4-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride
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Overview
Description
4-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a dimethylamino group, an acetyl group, and a sulfonyl chloride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride typically involves the reaction of this compound with suitable reagents under controlled conditions. One common method involves the use of dimethyl(2-phenoxyethyl)amine as a starting material, which undergoes a series of reactions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Typical conditions involve the use of a base such as triethylamine to facilitate the substitution.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
Scientific Research Applications
4-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound can be used in biochemical assays and as a labeling reagent for proteins and peptides.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biochemical assays, the compound can react with amino groups in proteins, leading to the formation of labeled proteins.
Comparison with Similar Compounds
Similar Compounds
4-(2-(Dimethylamino)ethoxy)benzene-1-sulfonylchloride: This compound has a similar structure but with an ethoxy group instead of an acetyl group.
4-(Dimethylamino)azobenzene-4’-sulfonyl chloride: This compound contains an azo group and is used as a chromophoric labeling reagent.
Uniqueness
4-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride is unique due to the presence of the acetyl group, which can influence its reactivity and applications. The combination of the dimethylamino group, acetyl group, and sulfonyl chloride group provides a versatile platform for various chemical reactions and applications.
Properties
Molecular Formula |
C10H12ClNO3S |
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Molecular Weight |
261.73 g/mol |
IUPAC Name |
4-[2-(dimethylamino)acetyl]benzenesulfonyl chloride |
InChI |
InChI=1S/C10H12ClNO3S/c1-12(2)7-10(13)8-3-5-9(6-4-8)16(11,14)15/h3-6H,7H2,1-2H3 |
InChI Key |
FGQJEULHLSDYHW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)C1=CC=C(C=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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